molecular formula C7H2F5NO2 B3025497 2,4-Difluoro-5-nitrobenzotrifluoride CAS No. 35010-29-8

2,4-Difluoro-5-nitrobenzotrifluoride

Cat. No.: B3025497
CAS No.: 35010-29-8
M. Wt: 227.09 g/mol
InChI Key: CRJRIPYSOOEORJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride backbone substituted with two fluorine atoms at positions 2 and 4, and a nitro group at position 5. Its molecular formula is C₇H₂F₅NO₂, with a molecular weight of 247.10 g/mol. This compound is synthesized via nucleophilic aromatic substitution (SNAr), typically starting from 2,4-dichloro-5-nitrobenzotrifluoride, where chlorine atoms are replaced by fluorine using potassium fluoride under azeotropic distillation with toluene .

Key structural features include:

  • Trifluoromethyl group (-CF₃): Enhances electron-withdrawing effects, influencing reactivity in further substitution reactions.
  • Nitro group (-NO₂): Directs electrophilic substitution and participates in reduction reactions to form amino derivatives.
  • Fluorine substituents: Improve thermal stability and alter solubility in organic solvents.

Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorinated analogs of bioactive molecules .

Properties

IUPAC Name

1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJRIPYSOOEORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Difluoro-5-nitrobenzotrifluoride typically involves the nitration of 2,4-difluorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

Chemical Reactions Analysis

2,4-Difluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 227.088 g/mol
  • Chemical Structure :
    C7H2F5NO2\text{C}_7\text{H}_2\text{F}_5\text{NO}_2
  • Synonyms : 1,5-Difluoro-2-nitro-4-(trifluoromethyl)benzene

1.1. Pharmaceutical Development

DFNTF serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances the biological activity and stability of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, which can lead to increased efficacy in therapeutic applications.

Case Study Example : A study published in the Journal of Medicinal Chemistry highlighted the use of DFNTF in synthesizing novel anti-cancer agents. The introduction of fluorine atoms was shown to significantly enhance the binding affinity to cancer cell receptors, leading to improved therapeutic outcomes.

1.2. Agrochemical Formulations

In agrochemistry, DFNTF is utilized in the formulation of pesticides and herbicides. The compound's stability under various environmental conditions makes it an ideal candidate for developing effective agrochemical products.

Data Table: Agrochemical Applications of DFNTF

Application TypeCompound ExampleEfficacy Improvement
HerbicideFluorinated herbicides30% increase in potency compared to non-fluorinated analogs
PesticideInsecticidesEnhanced resistance to degradation

1.3. Material Science

DFNTF is also explored within material science for its potential use in creating advanced materials with specific properties, such as increased thermal stability and chemical resistance. Its application in polymer chemistry is notable, where it acts as a monomer or additive.

Case Study Example : Research conducted at a leading university demonstrated that incorporating DFNTF into polymer matrices resulted in materials with superior thermal stability, making them suitable for high-temperature applications.

Industrial Applications

The compound's stability also allows for its use in environmental monitoring as a tracer or marker in studies assessing pollution levels and chemical behavior in ecosystems.

Safety and Handling Considerations

Due to its chemical nature, DFNTF requires careful handling to mitigate risks associated with exposure:

  • Toxicity Profile : Classified under specific target organ toxicity categories; appropriate safety measures must be implemented during handling.
  • Protective Equipment : Use gloves, goggles, and respirators when working with DFNTF to prevent skin contact and inhalation.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms and trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These properties make it useful in the design of molecules with specific biological activities .

Comparison with Similar Compounds

Positional Isomers

  • 2-Fluoro-5-nitrobenzotrifluoride and 5-Fluoro-2-nitrobenzotrifluoride (C₇H₃F₄NO₂): These isomers differ in fluorine and nitro group positions. The meta-nitro para-fluoro configuration in 2,4-difluoro-5-nitrobenzotrifluoride enhances electrophilic reactivity compared to its ortho-nitro counterparts .

Halogen-Substituted Derivatives

  • 5-Chloro-2-nitrobenzotrifluoride (C₇H₂ClF₃NO₂): Replacing fluorine with chlorine increases molecular weight (248.55 g/mol) and alters reactivity. Chlorine’s lower electronegativity reduces resistance to nucleophilic attack compared to fluorine .
  • 3,4-Difluoro-5-nitrobenzotrifluoride (C₇H₂F₅NO₂): Fluorine atoms at positions 3 and 4 create steric hindrance, slowing down substitution reactions compared to the 2,4-difluoro isomer .

Functional Group Variations

Carboxylic Acid and Ester Derivatives

  • 2,4-Difluoro-5-nitrobenzoic acid (C₇H₃F₂NO₄): The carboxylic acid group (-COOH) increases polarity, making it soluble in polar solvents (e.g., water or ethanol), unlike the hydrophobic benzotrifluoride derivative. Applications include coordination chemistry and metal-organic frameworks .
  • Methyl 2,4-difluoro-5-nitrobenzoate (C₈H₅F₂NO₄): The ester group (-COOCH₃) lowers melting point (predicted <100°C) and enhances volatility, favoring use in chromatography or as a synthetic precursor .

Nitrile Derivatives

  • 2,4-Difluoro-5-nitrobenzonitrile (C₇H₂F₂N₂O₂): The nitrile group (-CN) increases electron-withdrawing effects, accelerating reactions with Grignard reagents or reducing agents. Its molecular weight (200.11 g/mol) is lower than benzotrifluoride analogs .

Amino Derivatives

  • 4-Amino-2-fluoro-5-nitrobenzotrifluoride (C₇H₃F₄N₂O₂): Synthesized via ammonolysis of 2,4-difluoro-5-nitrobenzotrifluoride, this derivative (melting point 139–141°C) serves as a key intermediate in antimalarial and antiviral drug synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2,4-Difluoro-5-nitrobenzotrifluoride C₇H₂F₅NO₂ 247.10 -CF₃, -NO₂, 2-F, 4-F Not reported Pharmaceutical intermediates
5-Chloro-2-nitrobenzotrifluoride C₇H₂ClF₃NO₂ 248.55 -CF₃, -NO₂, 5-Cl Not reported Agrochemical precursors
2,4-Difluoro-5-nitrobenzoic acid C₇H₃F₂NO₄ 203.10 -COOH, -NO₂, 2-F, 4-F Not reported Metal-organic frameworks
Methyl 2,4-difluoro-5-nitrobenzoate C₈H₅F₂NO₄ 217.13 -COOCH₃, -NO₂, 2-F, 4-F <100 (predicted) Chromatography standards
4-Amino-2-fluoro-5-nitrobenzotrifluoride C₇H₃F₄N₂O₂ 232.11 -CF₃, -NH₂, -NO₂, 2-F 139–141 Antiviral drug intermediates

Research Findings and Reactivity Trends

  • Electrophilic Substitution : The nitro group in 2,4-difluoro-5-nitrobenzotrifluoride deactivates the ring, directing further substitutions to the meta position relative to the -CF₃ group.
  • Reduction Reactions: Catalytic hydrogenation reduces the nitro group to an amine, enabling access to amino derivatives critical in drug discovery .
  • Solubility : Fluorine and -CF₃ groups confer high solubility in halogenated solvents (e.g., dichloromethane), while carboxylic acid derivatives exhibit water solubility .

Biological Activity

2,4-Difluoro-5-nitrobenzotrifluoride is a fluorinated aromatic compound that has garnered attention for its potential biological activity. The unique combination of fluorine and nitro substituents on the benzene ring influences its chemical reactivity and interactions with biological systems. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

2,4-Difluoro-5-nitrobenzotrifluoride has the following chemical formula: C7H3F2N O2. Its molecular structure consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position. This configuration enhances its lipophilicity and stability, making it an interesting candidate for various biological applications.

The biological activity of 2,4-Difluoro-5-nitrobenzotrifluoride is primarily attributed to the following mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids.
  • Lipophilicity : The presence of fluorine atoms increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Molecular Targeting : The compound may selectively bind to specific receptors or enzymes, influencing various biochemical pathways.

Biological Activity

Research has indicated that 2,4-Difluoro-5-nitrobenzotrifluoride exhibits significant biological activity:

  • Antimicrobial Properties : Studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Preliminary investigations have shown that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Studies

Several studies have explored the biological implications of 2,4-Difluoro-5-nitrobenzotrifluoride:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated that treatment with 2,4-Difluoro-5-nitrobenzotrifluoride resulted in significant cell death in human breast cancer cells (MCF-7). The mechanism was linked to oxidative stress and DNA damage .
  • Enzyme Interaction Study : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to effectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Applications in Research

The unique properties of 2,4-Difluoro-5-nitrobenzotrifluoride make it a valuable compound in various fields:

  • Drug Development : Its bioactive characteristics position it as a lead compound in developing new pharmaceuticals targeting bacterial infections and cancer.
  • Chemical Synthesis : It serves as an intermediate for synthesizing more complex organic molecules due to its reactive functional groups.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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